

Target Profile and Inhibitory Potency

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Compound Focus: SU11652

Cat. No.: S8137014

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SU11652 exhibits a multi-kinase inhibitory profile, effectively targeting several key receptors involved in cancer cell proliferation and survival. Its potency against these targets is quantified by half-maximal inhibitory concentration (IC50) values.

The following table summarizes its key kinase targets and corresponding IC50 values.

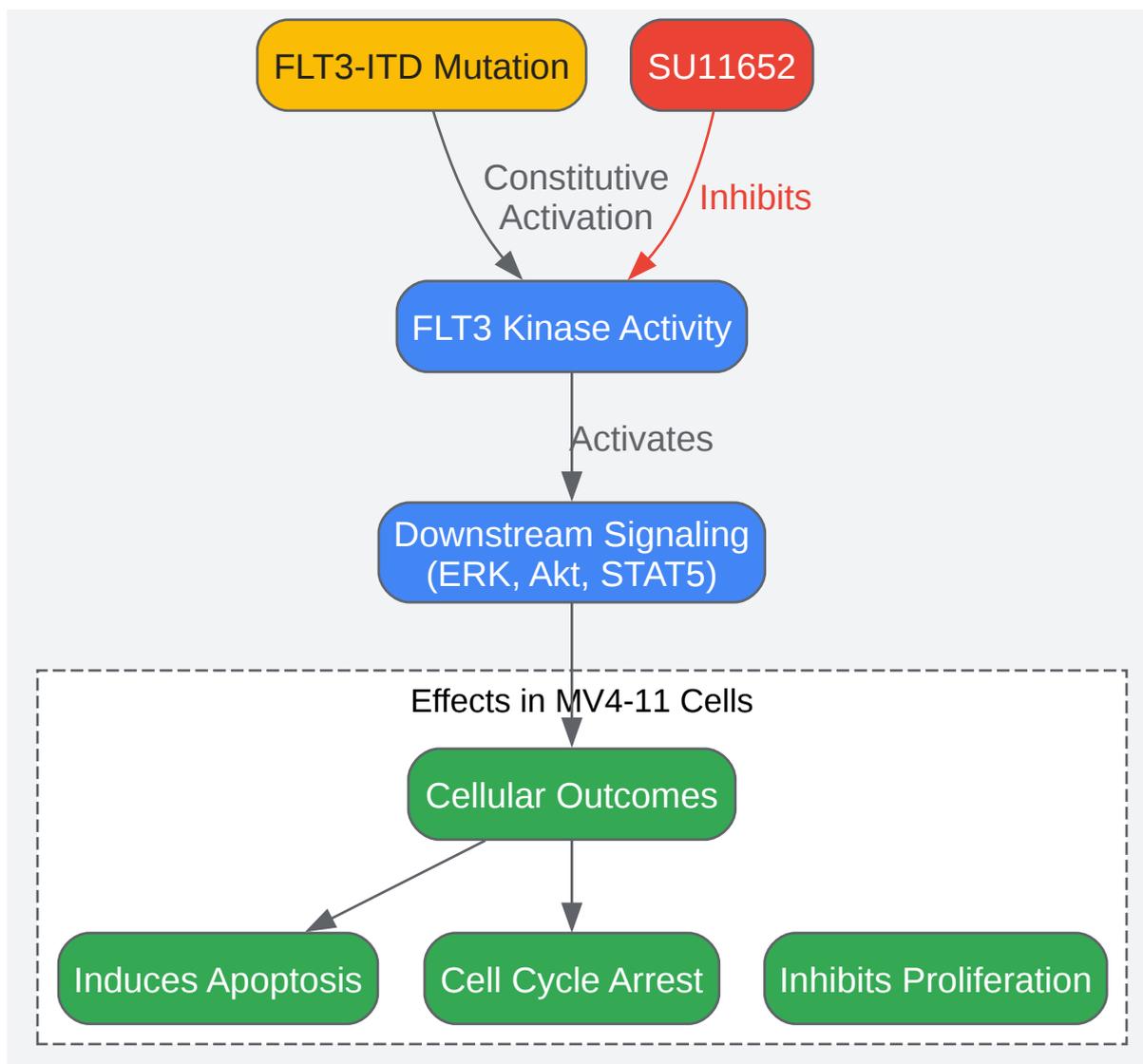
Target Kinase	Reported IC50 Value	Biological Context / Note
FLT3 (Wild Type)	1.5 nM [1]	Recombinant catalytic domain [1]
FLT3 (D835Y Mutant)	16 nM [1]	Recombinant catalytic domain [1]
FLT3 (D835H Mutant)	32 nM [1]	Recombinant catalytic domain [1]
PDGFR β	3 nM [2]	
c-Kit	0.05 μ M (50 nM) [3]	
VEGFR2 (Flk-1)	27 nM [2]	Also reported as 0.03 μ M (30 nM) [3]
FGFR1	170 nM [2]	
EGFR	>20 μ M [2]	Demonstrates selectivity; minimal inhibition [2]

Mechanism of Action and Signaling Pathways

SU11652 exerts its research effects by inhibiting key signaling pathways that drive tumor growth and survival:

- **Anti-Proliferative and Pro-Apoptotic Effects:** In FLT3-ITD-positive MV4-11 cells (a model of AML), **SU11652** inhibits cell growth (IC50 ~5 nM), induces apoptosis, and causes cell cycle arrest [1].
- **Inhibition of Downstream Signaling:** The compound blocks constitutive signaling in mutant cells, reducing phosphorylation of key downstream effectors like **ERK1/2**, **Akt**, and **STAT5** [1].
- **Anti-Angiogenic Potential:** By inhibiting VEGFR2 (Flk-1), **SU11652** can potentially disrupt angiogenic signaling, which is crucial for tumor blood supply [3] [2].

The diagram below illustrates how **SU11652** inhibits the FLT3 signaling pathway and its downstream effects, based on experiments in FLT3-ITD-positive MV4-11 cells [1].



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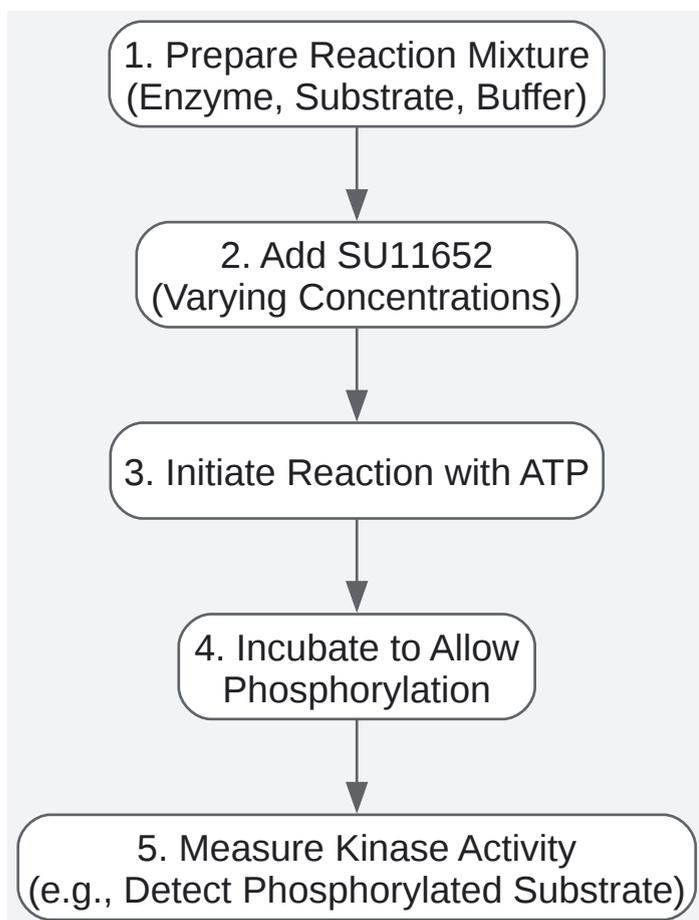
Experimental Protocols

For researchers looking to utilize **SU11652** in experimental studies, here are detailed methodologies based on published studies.

In Vitro Kinase Inhibition Assay [1]

This protocol measures the direct inhibition of FLT3 kinase activity by **SU11652**.

- **1. Key Reagents:** Recombinant proteins carrying the catalytic domain of FLT3 (wild-type or mutant), a protein substrate (GST-FLT3S), **SU11652** (dissolved in DMSO), ATP, and appropriate assay buffer.
- **2. Experimental Workflow:** The diagram below outlines the core steps of the kinase assay workflow.



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- **3. Data Analysis:** Calculate the percentage of inhibition at different concentrations of **SU11652** and determine the IC50 value using non-linear regression analysis.

Cell-Based Anti-Proliferation and Mechanism Study [1]

This protocol evaluates the functional effects of **SU11652** on cancer cells.

- **1. Cell Line and Culture:** Use relevant cell lines (e.g., FLT3-ITD-positive MV4-11 cells and negative controls like HL-60 or Jurkat cells). Maintain cells in standard culture conditions.
- **2. Cell Viability (MTT) Assay:**
 - Seed cells in 96-well plates.
 - Treat with a concentration gradient of **SU11652** (e.g., 0-500 nM) for a specified period (e.g., 48-72 hours).
 - Add MTT reagent and incubate to allow formazan crystal formation.
 - Dissolve crystals and measure the absorbance at 570 nm.
 - Calculate the percentage of cell viability and determine the IC50 value for growth inhibition.
- **3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):**
 - Treat cells with **SU11652** (e.g., 0-100 nM).
 - Harvest cells, wash, and resuspend in binding buffer.
 - Stain with Annexin V-FITC and propidium iodide (PI).
 - Analyze by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
- **4. Cell Cycle Analysis:**
 - Treat cells with **SU11652**.
 - Fix cells with ethanol and treat with RNase.
 - Stain cellular DNA with PI.
 - Analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.
- **5. Western Blot Analysis of Signaling Pathways:**
 - Treat cells with **SU11652**.
 - Lyse cells and extract total protein.
 - Separate proteins by SDS-PAGE and transfer to a membrane.
 - Probe the membrane with phospho-specific antibodies against FLT3, ERK1/2, Akt, and STAT5.
 - Re-probe with total antibodies for the same proteins to confirm equal loading.

Key Research Applications

- **Acute Myeloid Leukemia (AML) Research:** **SU11652** is a strong candidate for studying FLT3-ITD-driven AML due to its high potency and selectivity against this mutant form [1].
- **Spontaneous Cancers with Kit Mutations:** It can be used in research models involving cancers driven by mutant forms of the Kit receptor [3].
- **Angiogenesis Studies:** Its inhibition of VEGFR2 makes it a tool for investigating tumor angiogenesis [2].

- **Selective Cytotoxicity Studies:** **SU11652** allows for the exploration of synthetic lethality in cells dependent on specific RTK signaling pathways [1].

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References

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3. SU11652 | RTK Inhibitor [medchemexpress.com]

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